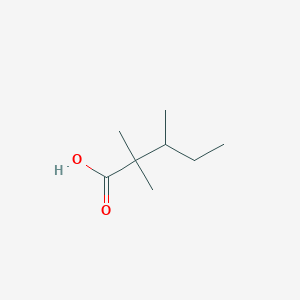
2,2,3-Trimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features three methyl groups (CH3) attached to a pentanoic acid backbone. Its structure is characterized by branching at the second and third carbon atoms.
- Although not widely studied, it has applications in various fields due to its unique structure.
2,2,3-Trimethylpentanoic acid: , has the chemical formula .
Preparation Methods
Synthetic Routes: The synthesis of 2,2,3-trimethylpentanoic acid involves various methods, including oxidation of suitable precursors or direct alkylation of pentanoic acid derivatives.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route. For example, oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.
Industrial Production: Information on large-scale industrial production methods is limited, as this compound is not commonly produced on an industrial scale.
Chemical Reactions Analysis
Reactivity: 2,2,3-Trimethylpentanoic acid can undergo typical carboxylic acid reactions, such as esterification, amidation, and decarboxylation.
Common Reagents: Reagents like thionyl chloride (SOCl) or acyl chlorides are used for esterification. Alcohols react with the acid to form esters.
Major Products: Ester derivatives are common products. For example, the reaction with methanol yields this compound methyl ester.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Limited research, but it may have applications in lipid metabolism studies.
Medicine: Not extensively explored, but its derivatives could be investigated for potential pharmaceutical properties.
Industry: Niche applications in specialty chemicals.
Mechanism of Action
- Detailed mechanisms are scarce, but it likely interacts with cellular pathways due to its structural features.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other branched carboxylic acids, such as 2,3,4-trimethylpentanoic acid, 2-hydroxy-3-methylpentanoic acid, and related isomers.
Uniqueness: Its specific combination of methyl groups distinguishes it from other pentanoic acids.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,2,3-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-5-6(2)8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10) |
InChI Key |
JAUKQUVPYOBDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12008852.png)
![N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12008854.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)

![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B12008867.png)
![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12008870.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008890.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)



![4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008904.png)
